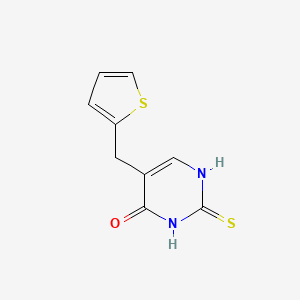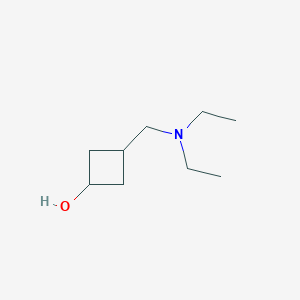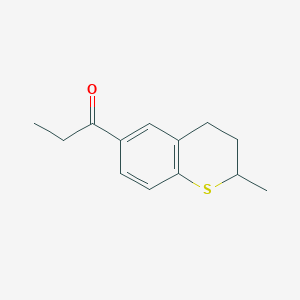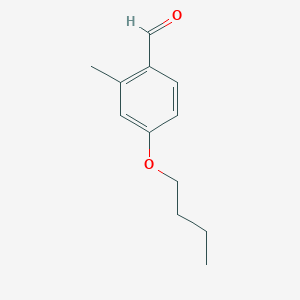
3-Methyl-1-(methylamino)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(methylamino)butan-2-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-(methylamino)butan-2-one can be synthesized through various methods. One common method involves the reaction of 2-butanone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2-butanol. This process uses copper, zinc, or bronze catalysts at temperatures ranging from 400 to 550°C. The conversion rate of 2-butanol to this compound can reach up to 95% .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(methylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Methyl-2-butanone can be converted to 3-Methyl-2-butanoic acid.
Reduction: The reduction yields 3-Methyl-2-butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-1-(methylamino)butan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(methylamino)butan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction leads to the formation of new chemical bonds and the generation of reaction products. The pathways involved in these reactions are often studied using kinetic and mechanistic analyses .
Comparison with Similar Compounds
Similar Compounds
2-Butanone:
3-Methyl-2-butanone: Similar in structure but does not have the methylamino group.
Methyl isopropyl ketone: Another name for 3-Methyl-2-butanone, highlighting its structural similarity.
Uniqueness
3-Methyl-1-(methylamino)butan-2-one is unique due to the presence of both a carbonyl group and a methylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-methyl-1-(methylamino)butan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(8)4-7-3/h5,7H,4H2,1-3H3 |
InChI Key |
OMWKPVQXGRTCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![METHYL (2S)-2-[[(TERT-BUTOXY)CARBONYL]AMINO]-6-HYDROXYHEXANOATE](/img/structure/B8549647.png)



![tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B8549678.png)

![4-[(3-Methylphenyl)sulfonyl]benzenamine](/img/structure/B8549698.png)

![2-(3-Bromobenzyl)benzo[b]thiophene](/img/structure/B8549722.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-enal](/img/structure/B8549745.png)


